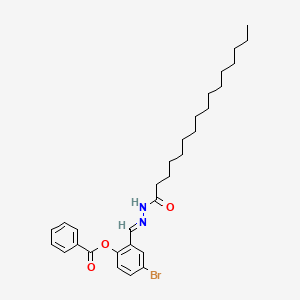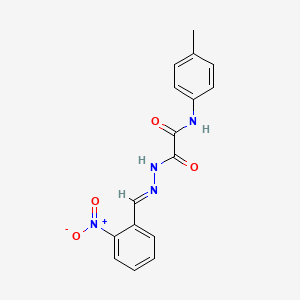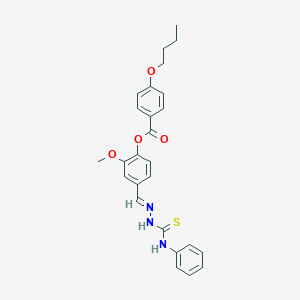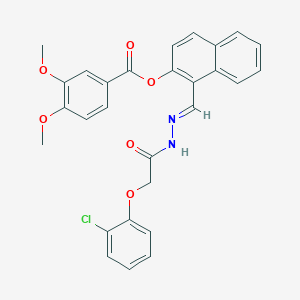
4-Bromo-2-(2-palmitoylcarbohydrazonoyl)phenyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-Bromo-2-(2-palmitoylcarbohydrazonoyl)phenyl benzoate involves multiple steps, typically starting with the bromination of a phenyl benzoate derivative. The palmitoylcarbohydrazonoyl group is then introduced through a series of reactions involving hydrazine derivatives and palmitoyl chloride. The exact reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity
Analyse Des Réactions Chimiques
4-Bromo-2-(2-palmitoylcarbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound, potentially altering the functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Applications De Recherche Scientifique
4-Bromo-2-(2-palmitoylcarbohydrazonoyl)phenyl benzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the development of new synthetic pathways and the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein-ligand binding.
Medicine: Research into potential therapeutic applications, such as drug development and the study of disease pathways, often involves this compound.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(2-palmitoylcarbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The palmitoylcarbohydrazonoyl group may play a role in binding to these targets, influencing their activity and leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-Bromo-2-(2-palmitoylcarbohydrazonoyl)phenyl benzoate can be compared with other similar compounds, such as:
4-Bromo-2-(2-palmitoylcarbohydrazonoyl)phenyl 2-methylbenzoate: This compound has a similar structure but with a methyl group on the benzoate ring.
4-Bromo-2-(2-palmitoylcarbohydrazonoyl)phenyl 4-methylbenzoate: Another similar compound with a methyl group in a different position on the benzoate ring.
4-Bromo-2-(2-palmitoylcarbohydrazonoyl)phenyl 2-chlorobenzoate: This compound features a chlorine atom instead of a methyl group.
These similar compounds highlight the versatility of the this compound structure and its potential for modification to achieve different chemical properties and applications .
Propriétés
Numéro CAS |
769151-47-5 |
|---|---|
Formule moléculaire |
C30H41BrN2O3 |
Poids moléculaire |
557.6 g/mol |
Nom IUPAC |
[4-bromo-2-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] benzoate |
InChI |
InChI=1S/C30H41BrN2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-29(34)33-32-24-26-23-27(31)21-22-28(26)36-30(35)25-18-15-14-16-19-25/h14-16,18-19,21-24H,2-13,17,20H2,1H3,(H,33,34)/b32-24+ |
Clé InChI |
PTNFUIQPJJZWTC-FEZSWGLMSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)N/N=C/C1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2 |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NN=CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[3-(3,4-dimethoxybenzoyl)-4-hydroxy-5-oxo-1-(3-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-2-YL]benzoate](/img/structure/B12019790.png)
![1-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-phenylthiourea](/img/structure/B12019791.png)
![[4-bromo-2-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B12019795.png)


![4-(4-Chlorophenyl)-3-[(2-methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B12019817.png)
![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12019828.png)
![(5E)-5-(4-methylbenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12019833.png)
![Allyl 2-[3-(3-fluoro-4-methylbenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12019836.png)
![[3-benzoyloxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] benzoate](/img/structure/B12019845.png)
![N-(3-methylphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12019858.png)
![2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12019878.png)
![N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12019885.png)
